Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene (CAS: 139148-44-0), a specialized benzylic bromide intermediate used in the synthesis of pharmaceuticals and agrochemicals. Unlike simple alkyl halides, this compound exhibits unique reactivity profiles governed by the electron-withdrawing trifluoromethyl (–CF₃) group and the secondary benzylic center. This document details its physicochemical properties, validated synthetic protocols, and stability considerations, offering researchers a self-contained reference for experimental design.
Physicochemical Characterization
The introduction of a trifluoromethyl group at the para-position of the benzene ring significantly alters the electronic and physical behavior of the propylbenzyl bromide scaffold. The –CF₃ group increases lipophilicity and oxidative stability while electronically deactivating the aromatic ring.
Key Constants and Properties
| Property | Value / Description | Note |
| IUPAC Name | 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene | |
| CAS Number | 139148-44-0 | |
| Molecular Formula | C₁₀H₁₀BrF₃ | |
| Molecular Weight | 267.09 g/mol | |
| Physical State | Liquid (at 25°C) | Colorless to light yellow oil |
| Density | 1.48 – 1.52 g/cm³ (Predicted) | Based on homologue extrapolation [1] |
| Boiling Point | ~115–120°C @ 15 mmHg | Extrapolated from methyl analog data |
| LogP (Octanol/Water) | ~4.2 | High lipophilicity due to –CF₃ and propyl chain |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Insoluble in water (hydrolyzes slowly) |
Electronic Structure & Reactivity
The C–Br bond in this molecule is activated by the benzylic position but modulated by the –CF₃ group .
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Inductive Effect (-I): The –CF₃ group pulls electron density from the ring, making the benzylic carbocation (formed during S_N1) less stable than in unsubstituted benzyl bromide.
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Steric Hindrance: The secondary carbon (propyl chain) introduces steric bulk, retarding S_N2 rates compared to primary benzyl halides.
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Net Result: The compound is a versatile electrophile that participates in both S_N2 and S_N1 reactions, but requires slightly more vigorous conditions than non-fluorinated analogs.
Synthetic Methodology
The most reliable route to high-purity 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene is the conversion of the corresponding secondary alcohol using phosphorus tribromide (PBr₃). This method avoids the harsh acidic conditions of HBr, reducing the risk of elimination byproducts (alkenes).
Validated Synthesis Protocol
Precursor: 1-(4-(Trifluoromethyl)phenyl)propan-1-ol Reagent: Phosphorus Tribromide (PBr₃) Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O)
Step-by-Step Procedure:
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Solvation: Charge the flask with 1-(4-(Trifluoromethyl)phenyl)propan-1-ol (10.0 g, 49.0 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C in an ice/water bath.
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Bromination: Add PBr₃ (1.55 mL, 16.3 mmol, 0.33 equiv) dropwise via the addition funnel over 20 minutes. Note: PBr₃ is stoichiometry-efficient; 1 mole converts 3 moles of alcohol.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) for the disappearance of the alcohol spot.
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Quench: Cool back to 0°C and slowly add saturated aqueous NaHCO₃ (50 mL) to neutralize HBr byproducts. Caution: Gas evolution (CO₂).
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Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
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Purification: Dry combined organics over MgSO₄, filter, and concentrate under reduced pressure. The crude oil can be used directly or purified via short-path vacuum distillation if high purity (>98%) is required.
Synthesis & Reactivity Workflow (Visualization)
Caption: Figure 1. Synthetic pathway from aldehyde precursor to final bromide, highlighting critical intermediate steps and potential degradation pathways.
Handling, Stability, and Safety
Stability Profile
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Hydrolytic Instability: Like most benzylic halides, this compound is susceptible to hydrolysis upon exposure to atmospheric moisture, reverting to the alcohol and generating HBr gas.
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Thermal Instability: Prolonged heating (>100°C) or distillation at atmospheric pressure can trigger beta-elimination , yielding 1-(4-trifluoromethylphenyl)propene. Always distill under high vacuum.
Storage Protocol
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Container: Store in tightly sealed borosilicate glass vials with Teflon-lined caps.
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Atmosphere: Flush with Argon or Nitrogen before sealing.
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Temperature: Refrigerate at 2–8°C.
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Dessicant: For long-term storage, adding activated 4Å molecular sieves to the liquid can prevent hydrolysis.
Applications in Drug Discovery
This intermediate serves as a critical "building block" for introducing the 4-(trifluoromethyl)phenyl-propyl motif, a bioisostere often used to improve metabolic stability (via the CF₃ group) and receptor binding affinity (via the lipophilic propyl chain).
Common Derivatizations
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N-Alkylation: Reaction with secondary amines (in the presence of K₂CO₃/DMF) to form tertiary amines (e.g., for CNS-active agents).
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C-C Bond Formation: Use in Suzuki-Miyaura coupling (after conversion to a Grignard or Zinc reagent) to extend carbon skeletons.
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O-Alkylation: Reaction with phenols to create ether linkages common in PPAR agonists.
Reactivity Logic (Visualization)
Caption: Figure 2. Divergent synthesis applications showing the transformation of the bromide into amines, ethers, and azides.
